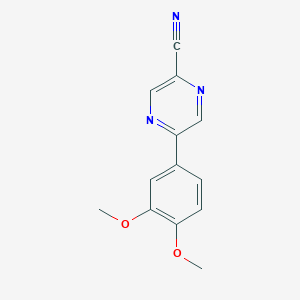
5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C13H11N3O2 It is characterized by the presence of a pyrazine ring substituted with a carbonitrile group and a 3,4-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate pyrazine derivatives. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyrazine in the presence of a suitable catalyst, followed by cyclization and nitrile formation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: The compound’s derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, polymers, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Pyrazinecarbonitrile, 5-phenyl-: Lacks the methoxy groups, which may affect its reactivity and bioactivity.
Pyrazinecarbonitrile, 5-(3,4-dihydroxyphenyl)-: Contains hydroxyl groups instead of methoxy groups, leading to different chemical and biological properties.
Pyrazinecarbonitrile, 5-(3,4-dimethylphenyl)-: Substituted with methyl groups, altering its steric and electronic characteristics.
Uniqueness: 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is unique due to the presence of methoxy groups on the phenyl ring, which can influence its solubility, reactivity, and interaction with biological targets. These properties make it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
91028-38-5 |
|---|---|
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
5-(3,4-dimethoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-17-12-4-3-9(5-13(12)18-2)11-8-15-10(6-14)7-16-11/h3-5,7-8H,1-2H3 |
Clave InChI |
QNSULLSDIRUMFW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















